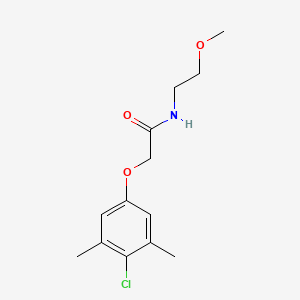
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide, also known as BAY 41-8543, is a chemical compound that has shown potential in scientific research applications.
Mécanisme D'action
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide 41-8543 works by activating the soluble guanylate cyclase (sGC) enzyme, which leads to an increase in cyclic guanosine monophosphate (cGMP) levels. This increase in cGMP levels leads to various physiological effects, such as vasodilation and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound 41-8543 has been shown to have various biochemical and physiological effects. It has been shown to increase cGMP levels, leading to vasodilation and anti-inflammatory effects. It has also been shown to have neuroprotective effects, as well as anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide 41-8543 in lab experiments is its specificity for sGC activation. This allows for more precise and targeted experiments. However, one limitation is the potential for off-target effects, as sGC is present in various tissues throughout the body.
Orientations Futures
There are several future directions for the study of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide 41-8543. One direction is further exploration of its potential use in treating neurodegenerative diseases. Another direction is the study of its potential use in treating cancer, particularly in combination with other cancer treatments. Additionally, further research is needed to fully understand the mechanism of action and potential off-target effects of this compound 41-8543.
Méthodes De Synthèse
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide 41-8543 involves the reaction of 2-chloro-3,5-dimethylphenol with 2-methoxyethylamine to form the intermediate 2-(4-chloro-3,5-dimethylphenoxy)ethylamine. This intermediate is then reacted with acetic anhydride to form the final product, this compound.
Applications De Recherche Scientifique
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide 41-8543 has been studied for its potential use in treating various diseases and conditions. It has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential use in treating cancer, as it has shown to inhibit tumor growth in animal models.
Propriétés
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3/c1-9-6-11(7-10(2)13(9)14)18-8-12(16)15-4-5-17-3/h6-7H,4-5,8H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKAFUMFWMFVJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-ethoxyphenoxy)butoxy]-3-methoxybenzene](/img/structure/B4960247.png)
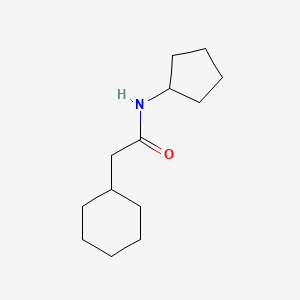
![(2,6-dimethoxybenzyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B4960258.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-thiophenecarboxamide](/img/structure/B4960277.png)
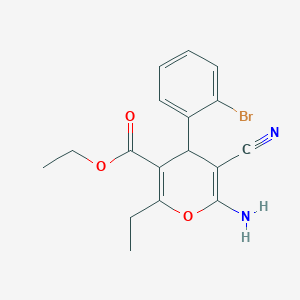
![N~1~-(sec-butyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4960281.png)
![diethyl [5-(3-methylphenoxy)pentyl]malonate](/img/structure/B4960282.png)
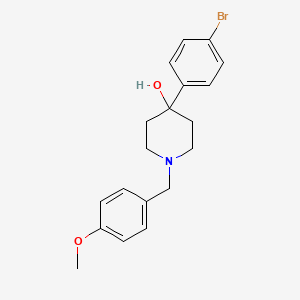
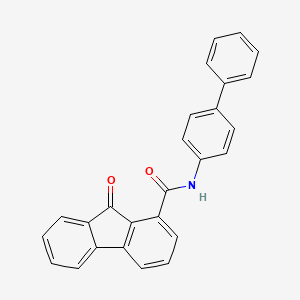

![8-[3-(4-iodophenoxy)propoxy]quinoline](/img/structure/B4960302.png)
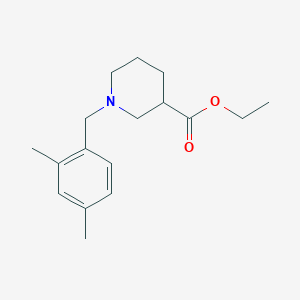
![2-[5-(4-chloro-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4960324.png)
![1-[(4-chlorobenzyl)oxy]-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4960329.png)